molecular formula C16H16ClNO4S B2459636 Methyl 2-[(3-chlorobenzyl)(methylsulfonyl)amino]benzoate CAS No. 1223889-17-5

Methyl 2-[(3-chlorobenzyl)(methylsulfonyl)amino]benzoate

Cat. No.: B2459636
CAS No.: 1223889-17-5
M. Wt: 353.82
InChI Key: RXDWVZYAMKSFRJ-UHFFFAOYSA-N
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Description

Methyl 2-[(3-chlorobenzyl)(methylsulfonyl)amino]benzoate is an organic compound with a complex structure that includes a benzoate ester, a chlorobenzyl group, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3-chlorobenzyl)(methylsulfonyl)amino]benzoate typically involves a multi-step process. One common method includes the reaction of 3-chlorobenzylamine with methyl 2-aminobenzoate in the presence of a methylsulfonyl chloride reagent. The reaction conditions often require a base such as triethylamine and an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-chlorobenzyl)(methylsulfonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group yields sulfone derivatives, while reduction of a nitro group results in an amine.

Scientific Research Applications

Methyl 2-[(3-chlorobenzyl)(methylsulfonyl)amino]benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(3-chlorobenzyl)(methylsulfonyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(3-chlorobenzyl)amino]benzoate: Lacks the methylsulfonyl group.

    Methyl 2-[(3-methylbenzyl)(methylsulfonyl)amino]benzoate: Has a methyl group instead of a chlorine atom on the benzyl ring.

Uniqueness

Methyl 2-[(3-chlorobenzyl)(methylsulfonyl)amino]benzoate is unique due to the presence of both the chlorobenzyl and methylsulfonyl groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

methyl 2-[(3-chlorophenyl)methyl-methylsulfonylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4S/c1-22-16(19)14-8-3-4-9-15(14)18(23(2,20)21)11-12-6-5-7-13(17)10-12/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDWVZYAMKSFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1N(CC2=CC(=CC=C2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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